molecular formula C15H12BrN3OS B2454761 N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895024-41-6

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2454761
CAS No.: 895024-41-6
M. Wt: 362.25
InChI Key: YTQMINKNUNMIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in antibacterial research, as structurally related N-(6-chlorobenzo[d]thiazol-2-yl)acetamide derivatives have demonstrated potent efficacy against a range of Gram-positive and Gram-negative bacterial pathogens, including E. coli and S. aureus . The molecular design, incorporating a bromo substituent and a pyridinylmethyl group, is intended for use in structure-activity relationship (SAR) studies to optimize binding to key enzymatic targets . Recent scientific investigations highlight the potential of analogous benzothiazole-acetamide hybrids as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway of bacteria . Furthermore, the benzothiazole nucleus is extensively explored in oncology research for its ability to target various kinases and interfere with cancer cell proliferation mechanisms . This compound is supplied exclusively for non-clinical research applications in fields such as infectious disease, chemical biology, and anticancer drug discovery.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c1-10(20)19(9-11-3-2-6-17-8-11)15-18-13-5-4-12(16)7-14(13)21-15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQMINKNUNMIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Bromination: The benzothiazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Acetamide Formation: The brominated benzothiazole is then reacted with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 6-position of the benzothiazole ring is highly susceptible to nucleophilic substitution. This reaction enables functionalization of the core structure:

Reaction Type Conditions Products
Amine substitution Primary/secondary amines, K₂CO₃, DMF, 80°C6-amino-benzothiazole derivatives (e.g., with morpholine or piperidine)
Thiol substitution Thiophenol, CuI, DMSO, 100°C6-(arylthio)-benzothiazole derivatives
Hydrolysis NaOH (aq), ethanol, reflux6-hydroxybenzothiazole intermediate

Key Data :

  • Reactions proceed with >70% yield under optimized conditions .

  • Electron-withdrawing acetamide group at the 2-position enhances electrophilicity of the bromine site.

Hydrolysis of the Acetamide Linkage

The acetamide group (–N–CO–CH₃) undergoes hydrolysis under acidic or basic conditions:

Conditions Products Applications
6M HCl, reflux, 4hN-(6-bromobenzo[d]thiazol-2-yl)amine + acetic acidPrecursor for secondary amide formation
2M NaOH, EtOH/H₂O, 60°C, 2hCorresponding carboxylic acid derivativeFunctionalization for prodrug design

Kinetic Notes :

  • Base-catalyzed hydrolysis occurs 2.3× faster than acid-catalyzed due to intermediate tetrahedral stabilization.

Reactivity of the Pyridine Moiety

The pyridin-3-ylmethyl group participates in coordination and alkylation reactions:

Reaction Reagents Outcome
N-alkylation Methyl iodide, K₂CO₃, DMFQuaternary ammonium salt formation (enhanced water solubility)
Metal coordination Pd(OAc)₂, PPh₃, toluenePd(II) complexes for catalytic applications

Spectroscopic Evidence :

  • IR shifts at 1590 cm⁻¹ (C=N stretch) and 3050 cm⁻¹ (C–H aromatic) confirm pyridine participation .

Thiazole Ring Modifications

The benzothiazole core undergoes electrophilic substitution and redox reactions:

Reaction Type Conditions Position Products
Nitration HNO₃/H₂SO₄, 0°C4-position4-nitro-6-bromo-benzothiazole
Reduction H₂ (1 atm), Pd/C, ethanolRing saturationPartially saturated thiazoline

Electronic Effects :

  • Nitration occurs para to the acetamide group due to its electron-withdrawing nature.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling Type Reagents Products Yield
Suzuki-Miyaura Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl systems at 6-position 65-82%
Buchwald-Hartwig Aniline, Pd₂(dba)₃, Xantphos, t-BuONa6-(aryl amino)-benzothiazoles 58-75%

Optimization Data :

  • Suzuki reactions require strict anhydrous conditions to prevent boronic acid decomposition .

Acetamide Oxidation

Oxidizing Agent Conditions Product
KMnO₄H₂O, 100°CN-(benzothiazolyl)glyoxylic acid
RuO₂CH₃CN/H₂O, 25°CAmide → imide conversion

Thiazole Reduction

Reducing Agent Conditions Product
NaBH₄/CuIMeOH, 0°CPartial ring hydrogenation
LiAlH₄THF, refluxComplete ring opening (rare)

Photochemical Reactions

UV-induced transformations under controlled conditions:

Condition λ (nm) Product Quantum Yield
UV-C (254 nm)254C–Br bond homolysis → aryl radicalΦ = 0.33
UV-A (365 nm) + Eosin Y365Singlet oxygen-mediated oxidationΦ = 0.12

Applications :

  • Photodynamic therapy research leverages the bromine radical pathway.

Stability Under Various Conditions

Condition Time Degradation
pH 1.0 (HCl)24h, 37°C98% intact (amide hydrolysis <2%)
pH 7.4 (PBS)72h, 37°C95% intact
pH 10.0 (NaOH)6h, 60°C40% degradation via acetamide cleavage

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

A study highlighted the cytotoxic effects of related thiazole derivatives, suggesting that modifications in the thiazole ring can enhance their anticancer efficacy . The structure-activity relationship (SAR) studies are crucial for understanding how different substituents affect biological activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate antibacterial activity, which could be further enhanced through structural modifications . The mechanism often involves interference with bacterial cell wall synthesis or function.

Case Study: Cytotoxicity Evaluation

In a detailed study published in Molecules, researchers synthesized a series of N-pyridinyl derivatives and tested their cytotoxicity against human cancer cell lines. The findings demonstrated that certain derivatives, including those related to this compound, showed promising results with IC50 values indicating effective inhibition of cell growth .

Compound NameCell LineIC50 (µM)Mechanism
This compoundMCF715Apoptosis induction
Related Thiazole DerivativeHepG212Cell cycle arrest

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial potency against various pathogens .

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Modified Thiazole DerivativeS. aureus16 µg/mL

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
  • N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
  • N-(6-iodobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a benzo[d]thiazole moiety with a pyridine group, which is significant for its biological interactions. Below is a summary of its key properties:

PropertyValue
Common Name This compound
CAS Number 1219907-21-7
Molecular Formula C₁₃H₁₅BrN₂OS
Molecular Weight 312.24 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol.
  • Bromination : The introduction of the bromine atom at the sixth position can be performed using bromine or brominating agents.
  • Pyridine Substitution : The final step involves the reaction of the brominated benzo[d]thiazole with pyridin-3-ylmethylamine to form the acetamide derivative.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial and fungal strains, showing promising results:

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria 10.0 - 20.0 μg/mL
Gram-negative Bacteria 15.0 - 25.0 μg/mL
Fungi 12.0 - 22.0 μg/mL

The compound was particularly effective against Staphylococcus aureus and Candida albicans, demonstrating its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (μM)
HeLa (Cervical Cancer) 15.5
MCF7 (Breast Cancer) 18.2
A549 (Lung Cancer) 20.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antioxidant Properties

The antioxidant capacity of this compound has also been assessed through various assays, including DPPH and ABTS radical scavenging tests:

Assay TypeIC50 (μg/mL)
DPPH Scavenging Assay 50.0
ABTS Scavenging Assay 45.0

These results suggest that the compound can effectively neutralize free radicals, contributing to its potential use in oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study published in PMC demonstrated that derivatives of benzo[d]thiazole exhibited potent antimicrobial activity, with this compound being one of the most effective compounds tested against resistant strains .
  • Cytotoxicity Assessment : In a clinical trial setting, compounds similar to this acetamide were evaluated for their cytotoxic effects on human cancer cell lines, revealing significant tumor cell growth inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a two-step process:

Benzothiazole core formation : React 6-bromo-2-aminobenzothiazole with acetic anhydride in the presence of a base (e.g., DMAP) to form the acetamide intermediate.

N-alkylation : Introduce the pyridin-3-ylmethyl group using a coupling agent (e.g., DCC) in dichloromethane (CH₂Cl₂) under reflux .

  • Key variables : Solvent polarity (CH₂Cl₂ vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of acetic anhydride influence reaction efficiency. Purification via flash column chromatography (EtOAc/hexane gradients) typically yields >95% purity .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

  • ¹H NMR : Key signals include:

  • A singlet at δ ~2.1 ppm for the acetamide methyl group.
  • Doublets in δ ~7.5–8.5 ppm for aromatic protons of the bromobenzothiazole and pyridine moieties.
    • IR : Peaks at ~1660–1680 cm⁻¹ (C=O stretch of acetamide) and ~1520 cm⁻¹ (C-N stretch) confirm functional groups .
    • Validation : Cross-check experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in overlapping signals .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Moderately soluble in DMSO and DMF; poorly soluble in aqueous buffers (logP ~3.2). Use co-solvents like PEG-400 (<10% v/v) for in vitro assays.
  • Stability : Stable at −20°C for >6 months. Degrades at pH <4 or >10, with hydrolysis of the acetamide bond observed via LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution) affect biological activity in benzothiazole derivatives?

  • Case study : Replacing bromine with electron-withdrawing groups (e.g., -CF₃) enhances antiproliferative activity against cancer cell lines (IC₅₀ reduction by 40–60%) but increases haemolytic toxicity (e.g., 44.6% RBC lysis for bromo vs. 48.9% for CF₃ derivatives) .
  • Mechanism : Bromine’s electronegativity stabilizes π-stacking with DNA/RNA, while bulkier substituents improve kinase inhibition (e.g., Aurora kinases) .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Docking : Use AutoDock Vina with crystal structures of Aurora-A kinase (PDB: 1MQ4) or β-tubulin (PDB: 1SA0). The bromobenzothiazole moiety occupies hydrophobic pockets, while the pyridinemethyl group forms hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How should researchers address contradictory data in biological assays (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Troubleshooting steps :

Verify compound stability in assay media (e.g., serum protein binding reduces free drug concentration).

Optimize pharmacokinetics via prodrug strategies (e.g., esterification of the acetamide group improves oral bioavailability) .

Validate target engagement using fluorescence polarization or SPR .

Q. What are the best practices for evaluating haemolytic toxicity in benzothiazole-based compounds?

  • Protocol : Incubate human RBCs with test compound (0.1–100 µM) for 1 hr at 37°C. Measure haemoglobin release at 540 nm.
  • Benchmark : Compounds with <20% haemolysis at 10 µM are considered low-risk. N-(6-bromobenzo[d]thiazol-2-yl)acetamide shows 44.6% lysis at 50 µM, necessitating structural optimization .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures in .
  • Spectroscopic Data : Compare with reference spectra in .
  • Biological Assays : Follow guidelines from .
  • Computational Tools : Use DFT (Gaussian 09) and docking software (AutoDock) as in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.